molecular formula C10H9NO4 B3048527 3(2H)-Benzoxazolecarboxylic acid, 2-oxo-, ethyl ester CAS No. 17280-90-9

3(2H)-Benzoxazolecarboxylic acid, 2-oxo-, ethyl ester

Cat. No.: B3048527
CAS No.: 17280-90-9
M. Wt: 207.18 g/mol
InChI Key: GNKDZBUSDLIVPQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 3(2H)-Benzoxazolecarboxylic acid, 2-oxo-, ethyl ester (CAS 20068-43-3) is a heterocyclic aromatic ester with the molecular formula C₉H₇NO₄ and a molecular weight of 193.16 g/mol . Its IUPAC name is ethyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate, featuring a benzoxazole core (a fused benzene and oxazole ring), an ethyl ester group at position 5, and a ketone at position 2. The oxazole ring introduces electron-withdrawing properties, influencing reactivity and stability.

The compound is of interest in medicinal chemistry and materials science due to its heterocyclic scaffold, which is common in bioactive molecules. Potential applications include antimicrobial, anticancer, or agrochemical agents, though specific data require further research.

Properties

IUPAC Name

ethyl 2-oxo-1,3-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-14-9(12)11-7-5-3-4-6-8(7)15-10(11)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKDZBUSDLIVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169403
Record name 3(2H)-Benzoxazolecarboxylic acid, 2-oxo-, ethyl ester
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Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17280-90-9
Record name 3(2H)-Benzoxazolecarboxylic acid, 2-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017280909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Benzoxazolecarboxylic acid, 2-oxo-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 2,3-DIHYDRO-2-OXO-3-BENZOXAZOLECARBOXYLATE
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Biological Activity

3(2H)-Benzoxazolecarboxylic acid, 2-oxo-, ethyl ester, also known as Ethyl 2-oxobenzo[d]oxazole-3(2H)-carboxylate, is a compound with notable potential in biological applications. This article provides a comprehensive overview of its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H9NO4
  • Molecular Weight : Approximately 209.18 g/mol
  • Structure : The compound features a benzoxazole ring fused with a carboxylic acid and an ethyl ester functional group, which contributes to its biological activities .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various microbial strains, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The compound has demonstrated cytotoxic effects against specific cancer cell lines. For instance, in studies comparing its effects on breast cancer (MCF-7) and lung cancer (A549) cell lines, it was found to exhibit significant cytotoxicity. However, its activity is less potent than some known anticancer agents like UK-1 .

Cytotoxicity Studies

A detailed study showed that the compound's cytotoxicity correlates with its ability to bind DNA in the presence of metal ions. Enhanced DNA binding was observed with certain structural modifications, indicating potential pathways for developing effective anticancer drugs .

Synthesis Methods

Several synthetic routes have been reported for producing this compound:

  • Condensation Reactions : Utilizing benzoxazole derivatives with carboxylic acids.
  • Esterification : Reacting benzoxazolecarboxylic acid with ethanol under acidic conditions.
  • Hydrazine Hydrate Reaction : This method involves refluxing the compound with hydrazine hydrate to yield various derivatives .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-CarbethoxycoumarinC11H10O4Ethyl ester derivative of coumarin
6-Bromo-3(2H)-benzoxazolecarboxylic acid, 2-oxo-, ethyl esterC10H8BrNO4Halogenated variant
Ethyl 2-(benzothiazol-2-yloxy)acetateC12H13N1O3SContains a benzothiazole moiety

The unique structural features of this compound may confer distinct biological activities compared to these analogs .

Case Studies and Research Findings

  • Antioxidant Properties : A study highlighted the antioxidant potential of related compounds, suggesting that modifications to the benzoxazole structure can enhance these properties. Compounds derived from this class have been shown to outperform standard antioxidants in specific assays .
  • In Silico Studies : Molecular docking studies have provided insights into how these compounds interact at a molecular level with biological targets, aiding in the design of more effective derivatives .

Scientific Research Applications

Synthetic Organic Chemistry

1. Synthesis Methods
Various synthetic routes have been developed to produce 3(2H)-benzoxazolecarboxylic acid, 2-oxo-, ethyl ester. These include:

  • Condensation Reactions : Utilizing 2-aminophenol and aldehydes under acidic conditions to yield benzoxazole derivatives.
  • Cyclization Techniques : Involving the cyclization of substituted phenols with carboxylic acids or their derivatives.

Table 1: Summary of Synthetic Methods

MethodDescriptionYield (%)
Magnetic Solid Acid NanocatalystUtilizes a magnetic catalyst for efficient synthesis79–89
Eco-friendly Aqueous H2O2 MethodCondensation in the presence of H2O2 at moderate temperatures90–96
Grindstone MethodSolvent-free synthesis using strontium carbonate as a catalystHigh yield

Pharmaceutical Applications

2. Biological Activity
Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : The compound shows potential against various microbial strains.
  • Anticancer Activity : Studies have demonstrated activity against specific cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cells.

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on cancer cell lines. The results indicated that the presence of an acetic acid group significantly enhanced its cytotoxic properties, suggesting that structural modifications can lead to improved therapeutic efficacy.

Interaction Studies

3. Mechanistic Insights
Understanding how this compound interacts with biological systems is crucial for its application in drug design. Interaction studies often involve:

  • Molecular Docking Studies : To predict binding affinities with target proteins.
  • In vitro Assays : To evaluate the biological response in cell cultures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 3(2H)-benzoxazolecarboxylic acid, 2-oxo-, ethyl ester with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Methods Applications/Biological Activities
This compound (Target Compound) C₉H₇NO₄ 193.16 Benzoxazole core, ethyl ester at C5, ketone at C2 Likely condensation of 2-aminophenol with diethyl oxalate (inferred from ) Potential pharmaceutical intermediate; unexplored biological activities
Ethyl 2-benzothiazolecarboxylate C₉H₇NO₂S 209.22 Benzothiazole core (sulfur atom), ethyl ester at C2 Condensation of 2-aminobenzenethiol with diethyl oxalate Organic synthesis intermediate; antimicrobial activity in related derivatives
Ethyl 3-coumarincarboxylate (Coumarin-3-carboxylic acid ethyl ester) C₁₂H₁₀O₄ 218.21 Coumarin (benzopyranone) core, ethyl ester at C3 Pechmann condensation of resorcinol with ethyl acetoacetate Fluorescent probes; antioxidant and anti-inflammatory activities
5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester C₁₄H₁₃NO₅ 275.26 Isoxazole core, benzoyloxymethyl substituent, ethyl ester at C3 Cycloaddition of nitrile oxides with alkynes Antimicrobial and antitumor applications
Ethyl 2-oxocyclohexanecarboxylate C₉H₁₄O₃ 170.21 Cyclohexanone ring, ethyl ester at C2 Michael addition catalyzed by FeCl₃ Fragrance and pharmaceutical intermediate
3(2H)-Benzoxazolecarboxylic acid, 5-acetyl-2-oxo-, 2-propenyl ester C₁₃H₁₁NO₅ 261.23 Benzoxazole core, acetyl at C5, propenyl ester at C2 Not specified; likely derived from parent benzoxazole via substitution Unreported; structural modifications suggest tailored solubility/reactivity for drug discovery

Key Comparative Insights

Heterocyclic Core Differences
  • Benzoxazole vs. Benzothiazole : Replacing oxygen with sulfur in benzothiazole increases electron density and polarizability, enhancing interactions with biological targets (e.g., enzymes or DNA) .
  • Benzoxazole vs. Isoxazole : Isoxazole’s smaller ring size (5-membered vs. benzoxazole’s 6-membered fused ring) reduces aromatic stability but increases reactivity in cycloaddition reactions .
Functional Group Impact
  • Ester Groups : Ethyl esters in all compounds improve lipophilicity, aiding membrane permeability. Propenyl esters (e.g., in ) may offer click chemistry compatibility .
  • Substituents : Acetyl or benzoyl groups (e.g., ) modulate electronic effects and steric bulk, influencing binding affinities in drug candidates.

Q & A

Q. What computational approaches (e.g., DFT, molecular docking) elucidate the compound’s electronic structure and bioactivity?

  • DFT Studies : Optimized geometric structures and atomic charge distributions (e.g., at the oxazole carbonyl) reveal electrophilic sites for nucleophilic attack. HOMO-LUMO gaps (~4–5 eV) predict reactivity in cycloaddition or alkylation reactions .
  • Molecular Docking : Docking simulations with enzymes (e.g., 4ASD protein) show binding affinities via hydrogen bonding between the ester carbonyl and active-site residues. This guides SAR studies for antimicrobial or anticancer applications .

Q. How can contradictory spectral data (e.g., NMR shifts, IR peaks) be resolved during structural validation?

  • Data Reconciliation : Conflicting 1H^1H-NMR signals may arise from tautomerism (e.g., keto-enol forms). Variable-temperature NMR or deuterium exchange experiments clarify dynamic equilibria .
  • Multi-Technique Cross-Validation : Combine X-ray crystallography (for absolute configuration) with IR and 13C^{13}C-NMR to distinguish ester vs. acid derivatives .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

  • Nucleophilic Substitution : The electron-deficient oxazole ring directs attack at the 2-position. Isotopic labeling (e.g., 18O^{18}O) tracks ester hydrolysis pathways .
  • Cycloaddition : DFT studies show that the conjugated carbonyl system participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles relevant to drug design .

Q. How can bioactivity assays be designed to evaluate the compound’s potential as an antimicrobial or enzyme inhibitor?

  • Antimicrobial Assays : Use disk diffusion or microdilution methods against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Compare IC50_{50} values with benzisothiazolone derivatives, which exhibit activity at 10–50 µM .
  • Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) using colorimetric substrates (e.g., Ellman’s reagent). Molecular docking predicts binding modes, validated by kinetic assays (Ki_i determination) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3(2H)-Benzoxazolecarboxylic acid, 2-oxo-, ethyl ester
Reactant of Route 2
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3(2H)-Benzoxazolecarboxylic acid, 2-oxo-, ethyl ester

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